molecular formula C12H13N2NaO5 B12714180 L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt CAS No. 97772-96-8

L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt

Cat. No.: B12714180
CAS No.: 97772-96-8
M. Wt: 288.23 g/mol
InChI Key: QTFDQUUWYNVHIJ-FVGYRXGTSA-M
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Description

Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate): , identified by the Unique Ingredient Identifier (UNII) GFI92QDR2K, is a compound with the molecular formula C12H12N2O5.Na.H. This compound is a derivative of 4-aminobenzoic acid and L-glutamic acid, and it is often used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) typically involves the amidation of 4-aminobenzoic acid with L-glutamic acid. One common method includes dissolving 4-aminobenzoic acid in methanol, followed by the addition of salicylaldehyde, sodium cyanoborohydride, and glacial acetic acid. The mixture is stirred at room temperature for 24 hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) involves its interaction with microbial cell walls, leading to disruption of cell membrane integrity and inhibition of essential enzymatic processes. This results in the antimicrobial and cytotoxic effects observed in various studies .

Comparison with Similar Compounds

Uniqueness: Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) is unique due to its specific combination of 4-aminobenzoic acid and L-glutamic acid, which imparts distinct chemical and biological properties.

Properties

CAS No.

97772-96-8

Molecular Formula

C12H13N2NaO5

Molecular Weight

288.23 g/mol

IUPAC Name

sodium;(2S)-2-[(4-aminobenzoyl)amino]pentanedioate;hydron

InChI

InChI=1S/C12H14N2O5.Na/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16;/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19);/q;+1/p-1/t9-;/m0./s1

InChI Key

QTFDQUUWYNVHIJ-FVGYRXGTSA-M

Isomeric SMILES

[H+].C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])N.[Na+]

Canonical SMILES

[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])N.[Na+]

Origin of Product

United States

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